2-Chloro-6-hydroxypyridine-3-boronic acid
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Overview
Description
2-Chloro-6-hydroxypyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydroxypyridine-3-boronic acid typically involves the borylation of 2-Chloro-6-hydroxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like palladium(II) acetate. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydroxypyridine-3-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or other complex organic molecules.
Oxidation: Phenols or other oxygenated derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-6-hydroxypyridine-3-boronic acid has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in developing new drugs, particularly in cancer therapy and enzyme inhibition.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The primary mechanism of action for 2-Chloro-6-hydroxypyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in facilitating this transmetalation step.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-hydroxypyridine: Similar structure but lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling.
6-Hydroxypyridine-3-boronic acid: Similar boronic acid functionality but different substitution pattern on the pyridine ring.
Uniqueness
2-Chloro-6-hydroxypyridine-3-boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the pyridine ring. This dual functionality allows for versatile reactivity, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
(2-chloro-6-oxo-1H-pyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2,10-11H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYFRIFYUPFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NC(=O)C=C1)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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